3-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole
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Overview
Description
2-methoxyphenyl [2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl] ether is a complex organic compound that features a combination of triazole and benzothiazole moieties. These heterocyclic structures are known for their significant pharmacological activities and are often used in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyphenyl [2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl] ether typically involves multiple steps:
Formation of the Triazole Ring: This step involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions.
Formation of the Benzothiazole Ring: This step involves the reaction of 2-aminothiophenol with carbon disulfide and an alkyl halide to form the benzothiazole ring.
Coupling of the Two Rings: The final step involves the coupling of the triazole and benzothiazole rings through a sulfanyl linkage, typically using a thiol reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole and benzothiazole rings.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-methoxyphenyl [2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl] ether has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methoxyphenyl [2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl] ether involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the triazole moiety and have similar pharmacological activities.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazepines: These compounds also share the triazole moiety but have a different ring structure, leading to different biological activities.
Uniqueness
2-methoxyphenyl [2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl] ether is unique due to its combination of triazole and benzothiazole moieties, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for drug design and development .
Properties
Molecular Formula |
C17H15N3O2S2 |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
1-[2-(2-methoxyphenoxy)ethylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |
InChI |
InChI=1S/C17H15N3O2S2/c1-21-13-7-3-4-8-14(13)22-10-11-23-16-18-19-17-20(16)12-6-2-5-9-15(12)24-17/h2-9H,10-11H2,1H3 |
InChI Key |
UQRFZYHPAHXBKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCSC2=NN=C3N2C4=CC=CC=C4S3 |
Origin of Product |
United States |
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